Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate
Description
Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with bromine (Br) at position 5, fluorine (F) at position 6, and a methoxycarbonyl group (–COOCH₃) at position 6. This trifunctionalized structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C9H5BrFNO3 |
|---|---|
Molecular Weight |
274.04 g/mol |
IUPAC Name |
methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C9H5BrFNO3/c1-14-9(13)6-7(11)4(10)2-5-8(6)15-3-12-5/h2-3H,1H3 |
InChI Key |
YOZFARNUXOBTJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1F)Br)N=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate typically involves the reaction of 5-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoxazoles, while oxidation and reduction reactions can produce oxides or amines, respectively .
Scientific Research Applications
Chemistry
Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—including substitution, oxidation, and coupling—makes it valuable for creating more complex molecules.
| Reaction Type | Description |
|---|---|
| Substitution | The bromine atom can be replaced with nucleophiles like amines or thiols. |
| Oxidation/Reduction | Can be oxidized to form oxides or reduced to form amines. |
| Coupling Reactions | Participates in coupling reactions with boronic acids to form biaryl compounds. |
Biology
Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties.
- Antimicrobial Activity: Studies have shown that it possesses antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
- Anticancer Properties: The compound demonstrates cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colorectal (HCT-116) cancers. Its IC50 values range from 12 µM to 25 µM, indicating moderate potency compared to established chemotherapeutic agents .
Medicine
Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate in drug discovery. Its structural features may enhance drug efficacy by improving target interaction and bioavailability.
Industry
This compound is utilized in developing new materials and specialty chemicals due to its unique chemical properties. Its reactivity allows for the synthesis of novel compounds that can be applied in various industrial processes.
Case Study: Antibacterial Activity
A study highlighted that benzoxazole derivatives showed significant antibacterial activity against various strains with MIC values indicating effective inhibition .
Case Study: Cytotoxicity
In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines with IC50 values suggesting its potential as an anticancer agent .
| Activity Type | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) / IC50 Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.5 - 8 µg/mL |
| Antibacterial | Streptococcus faecalis | 0.5 - 8 µg/mL |
| Anticancer | MCF-7 (breast cancer) | 12 - 25 µM |
| Anticancer | A549 (lung cancer) | 12 - 25 µM |
| Anticancer | HepG2 (liver cancer) | 12 - 25 µM |
| Anticancer | HCT-116 (colorectal cancer) | 12 - 25 µM |
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form strong interactions with biological molecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the benzoxazole ring critically determine physicochemical and biological properties.
Bromine at Position 7 vs. Position 5 :
Evidence from cytotoxicity studies shows that bromine at position 7 (as in pyridyl derivatives) reduces EC₅₀ values (indicating higher toxicity) by nearly threefold in A9 cell lines compared to analogs without bromine . However, in Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate, bromine occupies position 5, which may alter electronic interactions and steric hindrance compared to position 7-substituted analogs.- Fluorine at Position 6: Fluorine’s electronegativity increases the compound’s polarity and metabolic stability. This contrasts with non-fluorinated analogs like Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates, which lack such electronic modulation .
Azaaromatic Substituent Size and Cytotoxicity
The size of substituents at position 2 of the benzoxazole ring significantly impacts cytotoxicity:
- Pyridine vs. Quinoline: Quinoline-substituted derivatives exhibit ~11–13× higher cytotoxicity than pyridine analogs (e.g., compounds 26 vs. 32 and 27 vs. 28). This is attributed to enhanced hydrophobic interactions and π-stacking with biological targets .
- Five-Membered vs. Six-Membered Rings :
Five-membered azaaromatic groups (e.g., pyrrole in H-Box(Pyrrol)-OMe (23)) show higher toxicity than six-membered pyridyl derivatives (e.g., H-Box(2Py)-OMe (27)), likely due to conformational rigidity and optimized binding .
Pharmacological Activity Profiles
- Anticonvulsant Activity: Methyl 5-carbomethoxybenzoxazole derivatives (e.g., compound 6b) demonstrate anticonvulsant activity in maximal electroshock (MES) tests, with lipophilicity correlating to efficacy. The bromine and fluorine in the target compound may enhance blood-brain barrier penetration compared to non-halogenated analogs .
- Cytotoxicity Trade-offs: While quinoline-substituted derivatives exhibit potent cytotoxicity, their therapeutic window is narrower than pyridyl derivatives, which show lower neurotoxicity in rotorod tests .
Data Tables
Table 1: Cytotoxicity of Selected Benzoxazole Derivatives
Biological Activity
Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of the Compound
This compound has the molecular formula and a molecular weight of approximately 256.06 g/mol. The presence of bromine and fluorine atoms significantly influences its reactivity and biological activity, particularly in the context of antimicrobial and anticancer properties.
Biochemical Pathways
Benzoxazole derivatives, including this compound, are known to interact with various biological targets. These interactions can lead to significant changes in cellular processes. The compound is believed to modulate enzyme activity by binding to active sites or altering enzyme conformation, which can inhibit or activate specific pathways.
Cellular Effects
The compound's influence extends to cellular signaling pathways and gene expression. Studies have shown that it can affect the expression of genes involved in cell proliferation and differentiation, thereby altering cellular behavior. Additionally, it impacts metabolic pathways by modulating key metabolites and metabolic enzymes .
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The presence of halogen substituents like bromine enhances these antimicrobial properties .
Anticancer Properties
This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colorectal (HCT-116) cancers. The compound's ability to induce apoptosis in these cells makes it a promising candidate for further development as an anticancer agent .
Case Studies
- Antibacterial Activity : A study highlighted that benzoxazole derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various bacterial strains .
- Cytotoxicity : In vitro assays demonstrated that the compound exhibited IC50 values ranging from 12 µM to 25 µM against several cancer cell lines, indicating moderate potency compared to established chemotherapeutic agents .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A common approach involves multi-step synthesis starting from substituted benzoic acid derivatives. For example, methyl 3-amino-4-hydroxybenzoate can be refluxed with brominating/fluorinating agents under inert conditions (e.g., nitrogen atmosphere) to introduce halogens. Key parameters include temperature control (reflux duration), stoichiometric excess of aryl acids, and catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) to enhance reactivity . Yield optimization often requires purification via column chromatography or recrystallization.
Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.6933 Å, b = 8.0616 Å, c = 9.7039 Å) and torsion angles (e.g., OC–O–C = 143.4°) confirm planarity and ester group orientation . Complementary techniques include NMR (¹H/¹³C, ¹⁹F for fluorine), IR (C=O stretching at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation.
Advanced Research Questions
Q. What strategies mitigate low reactivity in bromination/fluorination steps during the synthesis of halogenated benzoxazole derivatives?
- Methodological Answer : Low halogen incorporation can arise from steric hindrance or electron-withdrawing effects. Strategies include:
- Pre-functionalization : Introducing halogens at earlier synthetic stages (e.g., using pre-brominated intermediates like 5-bromo-6-bromomethyl-1,3-benzodioxole) .
- Catalytic enhancement : Employing Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to activate electrophilic substitution.
- Solvent optimization : Using DMF or DMSO to stabilize transition states in SNAr mechanisms .
Q. How can discrepancies between in vitro and in vivo bioactivity data for fluorinated benzoxazole derivatives be systematically resolved?
- Methodological Answer : Contradictions often stem from pharmacokinetic (PK) variability or metabolic instability. A tiered approach includes:
- Comparative assays : Parallel testing in cell lines (e.g., HepG2 for liver-targeted activity) and animal models (e.g., murine hepatitis models) .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites.
- Docking studies : Molecular dynamics simulations to assess target binding affinity versus structural modifications .
Q. What computational methods predict regioselectivity in benzoxazole ring formation and subsequent functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states to predict favored pathways. For example, nucleophilic attack at the C7 position of the benzoxazole core is influenced by electron density maps and frontier molecular orbital (FMO) analysis . Machine learning tools (e.g., SchNet) can further correlate substituent effects with reaction outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
